molecular formula C18H16ClFN2O3S B2670549 1-(2-chloro-6-fluorobenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 894927-71-0

1-(2-chloro-6-fluorobenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2670549
M. Wt: 394.85
InChI Key: QVELSQQXWYTYOP-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[3,4-d]imidazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and a sulfur atom. The compound also contains a phenyl group and a 2-chloro-6-fluorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thieno[3,4-d]imidazole ring, phenyl group, and 2-chloro-6-fluorobenzyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thieno[3,4-d]imidazole ring and the electron-withdrawing fluorine atom in the 2-chloro-6-fluorobenzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of a fluorine atom could influence the compound’s reactivity and polarity .

Future Directions

The study of thieno[3,4-d]imidazole derivatives is an active area of research due to their potential biological activities. Future research could involve the synthesis of new derivatives and the investigation of their properties .

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3S/c19-14-7-4-8-15(20)13(14)9-21-16-10-26(24,25)11-17(16)22(18(21)23)12-5-2-1-3-6-12/h1-8,16-17H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVELSQQXWYTYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2CC3=C(C=CC=C3Cl)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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